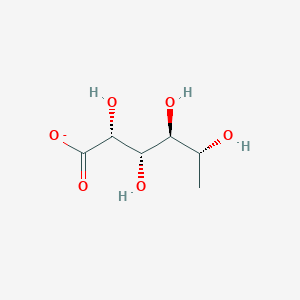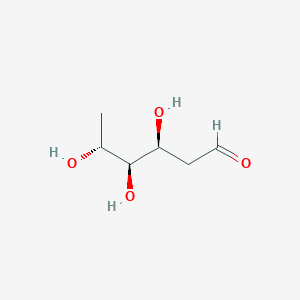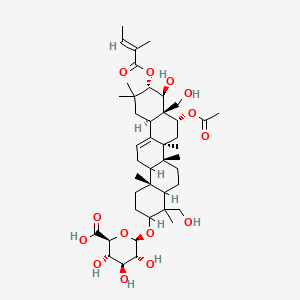
Gymnemoside b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gymnemoside b is a triterpenoid saponin found in Gymnema sylvestre, a medicinal plant used in Asia for thousands of years . It is one of the phytoconstituents responsible for the plant’s therapeutic effects . This compound and other triterpenoids from the plant have shown slight inhibitory activity towards the increase of glucose absorption .
Chemical Reactions Analysis
This compound has been found to interact with endothelial nitric oxide synthase (eNOS), an enzyme involved in the production of nitric oxide . It binds at the site Phe460 with binding energies similar to that of the agonist serotonin .Physical and Chemical Properties Analysis
This compound is a triterpenoid saponin, a class of compounds known for their complex structures and diverse biological activities . Specific physical and chemical properties of this compound are not detailed in the available literature.Aplicaciones Científicas De Investigación
1. Geographic Variation and Bioactive Compounds
Gymnema sylvestre, a plant containing Gymnemoside B, shows variation based on geography. A study found significant differences in the chemical composition of G. sylvestre samples from different regions. This diversity suggests potential variations in therapeutic applications depending on the geographic source of the plant (Pham et al., 2018).
2. Potential for Diabetes Management
Gymnema sylvestre has been identified as a potential therapeutic agent for diabetes management. Compounds like this compound in the plant have shown promising results in stimulating insulin release from the pancreas, contributing to its antidiabetic activity (Thakur et al., 2012).
3. α-Glucosidase and α-Amylase Inhibitory Activities
Research has demonstrated that compounds from Gymnema sylvestre, including this compound, exhibit significant α-glucosidase and α-amylase inhibitory activities. These activities are crucial for managing postprandial blood glucose levels, making them valuable for diabetes treatment (Kiem et al., 2020).
4. Antioxidant Properties and Liver Protection
Gymnema montanum, closely related to Gymnema sylvestre, has demonstrated antioxidant properties. The presence of compounds like this compound may contribute to these effects, offering liver protection and anti-peroxidative benefits, particularly useful in managing diabetes-related complications (Ananthan et al., 2003).
5. Impact on Obesity and Metabolic Syndrome
Studies have indicated that Gymnema sylvestre, containing compounds like this compound, can be effective in attenuating obesity and improving metabolic syndrome. This is particularly notable in high-fat diet-induced obesity models, suggesting potential applications in weight management (Kim et al., 2016).
6. Immunomodulatory Properties
Gymnemic acid, found alongside this compound in Gymnema sylvestre, has shown immunomodulatory properties, stimulating lymphoid components of the immune system. This suggests a broader therapeutic potential for the plant and its compounds, beyond diabetes management (Singh et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
174232-51-0 |
|---|---|
Fórmula molecular |
C43H66O14 |
Peso molecular |
807 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aS,9S,10S,12aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-27(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-28(43)54-22(3)46/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25?,26?,27?,28-,29+,30+,31-,32+,33-,34-,37-,39+,40?,41-,42-,43+/m1/s1 |
Clave InChI |
TUFFPVGNIUQUNL-HVGPGFHUSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@H]2CC1(C)C)C)OC(=O)C)CO)O |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
SMILES canónico |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2OC(=O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
Sinónimos |
16-O-acetyl-21-O-tigloylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


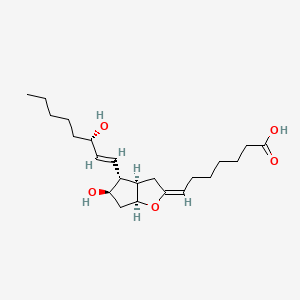
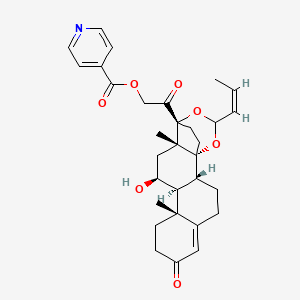
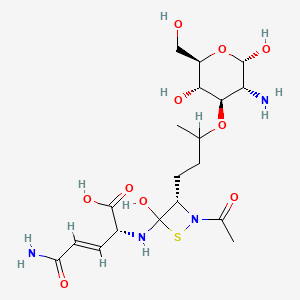

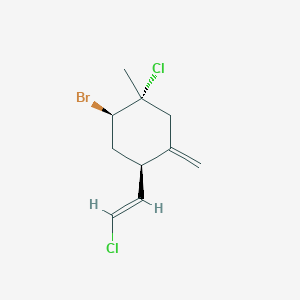

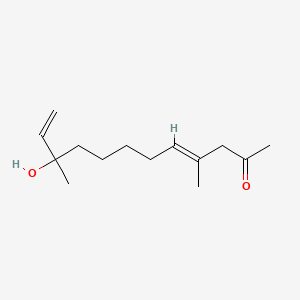
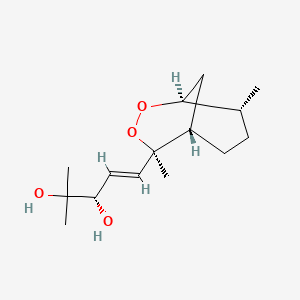


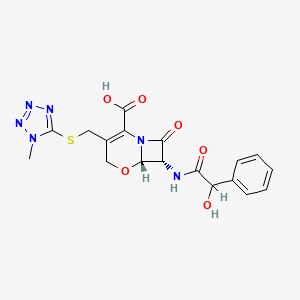
![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)
